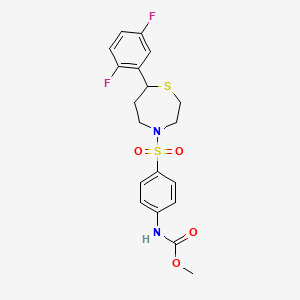

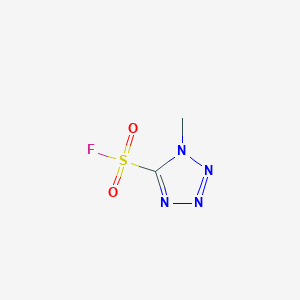

![molecular formula C22H22N6O3 B2719778 N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 886895-52-9](/img/structure/B2719778.png)

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine” is an organic compound that belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical .Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzyl group attached to an amine functional group . The benzyl group is represented as C6H5CH2, and the amine functional group is represented as NH2 .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the cleavage of the amide bond, generating characteristic fragment ions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve their inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Scientific Research Applications

Electrophilic Amination and Derivatives Preparation

The electrophilic amination of amino acids with N-Boc-oxaziridines offers an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process, which can accommodate various functional groups found in amino acid side chains, is crucial for synthesizing cyclic tetrahydro-3-pyridazine carboxylic acid derivatives from glutamic acid or aspartic acid. These derivatives are valuable for further chemical transformations and pharmacological research (Hannachi et al., 2004).

Antimicrobial and Antiviral Activities

New 5-substituted Piperazinyl-4-nitroimidazole Derivatives have been synthesized and evaluated for their anti-HIV activity. This research underscores the compound's relevance in developing non-nucleoside reverse transcriptase inhibitors, marking a significant stride towards new treatments for HIV (Al-Masoudi et al., 2007).

Synthetic Approaches and Chemical Transformations

Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences provide an accessible route to pharmaceutically relevant pyridopyrazines or pyrazinoisoquinolines. This synthetic approach underscores the versatility of related compounds in drug synthesis and material science, highlighting the compound's role in creating structurally diverse and complex molecules (Rao & Ramanathan, 2017).

Fluorescence Tagging and Chromatography

The compound's derivatives are used as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. This application is essential for analytical chemistry, enabling sensitive and specific detection of carboxylic acid-containing molecules in complex mixtures, thereby facilitating research in biochemistry and molecular biology (Toyo’oka et al., 1991).

Crosslinked Polyimides and Material Science

The synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups in the main chain illustrates the compound's utility in creating advanced materials. These crosslinked polyimides exhibit excellent thermal properties, making them suitable for high-performance applications in aerospace, electronics, and coatings (Zhang, Liu, & Ishida, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c29-22(18-8-4-5-9-19(18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBHSGBGFBNVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

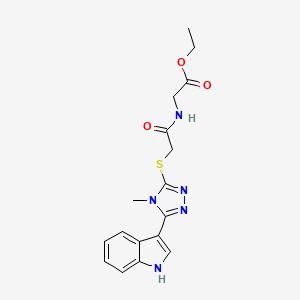

![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)

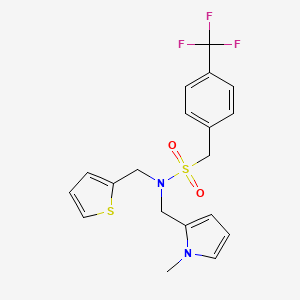

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

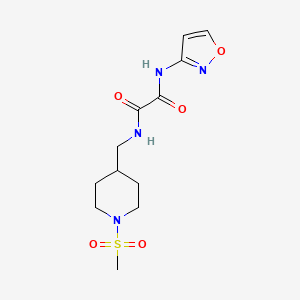

![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)